molecular formula C24H21F3N4 B11224130 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11224130
M. Wt: 422.4 g/mol
InChI Key: NMLBGXKRXWXTBB-UHFFFAOYSA-N
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Description

5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with phenyl, piperidinyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This can be achieved through Suzuki coupling reactions using phenylboronic acid and a suitable palladium catalyst.

    Attachment of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative reacts with a halogenated intermediate.

    Addition of the Trifluoromethylphenyl Group: This is typically done using trifluoromethylation reagents such as Ruppert’s reagent (CF₃SiMe₃) under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl groups, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidinyl group.

    Reduction Products: Reduced forms of the pyrimidine ring or phenyl groups.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry

Industrially, the compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidinyl group may facilitate its transport across cell membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-yl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the trifluoromethyl group, which may result in different biological activity and reactivity.

    5-phenyl-4-(morpholin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

    5-phenyl-4-(piperidin-1-yl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the trifluoromethyl group, which may affect its binding affinity and specificity.

Uniqueness

The presence of the trifluoromethyl group in 5-phenyl-4-(piperidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C24H21F3N4

Molecular Weight

422.4 g/mol

IUPAC Name

5-phenyl-4-piperidin-1-yl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H21F3N4/c25-24(26,27)18-10-7-11-19(14-18)31-15-20(17-8-3-1-4-9-17)21-22(28-16-29-23(21)31)30-12-5-2-6-13-30/h1,3-4,7-11,14-16H,2,5-6,12-13H2

InChI Key

NMLBGXKRXWXTBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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